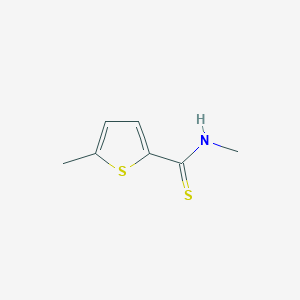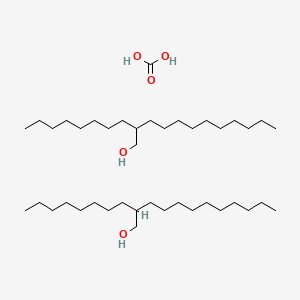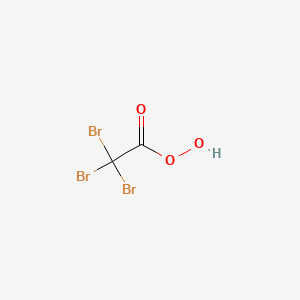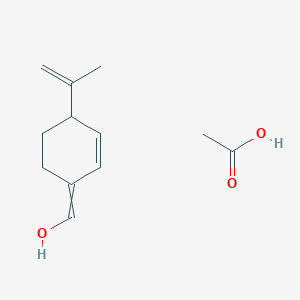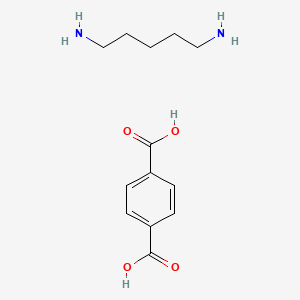
Pentane-1,5-diamine;terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentane-1,5-diamine and terephthalic acid are two chemical compounds that, when combined, form a salt used in the production of high-performance polymer materials. Pentane-1,5-diamine, also known as cadaverine, is a diamine with the formula C5H14N2. Terephthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C8H6O4. The combination of these two compounds is significant in the synthesis of bio-based nylons and other polymeric materials.
準備方法
Synthetic Routes and Reaction Conditions
Pentane-1,5-diamine can be synthesized through the biological method of l-lysine decarboxylation. This method involves the use of biomass as a raw material, making it a sustainable and eco-friendly approach . The purity and concentration of pentane-1,5-diamine are determined by high-performance liquid chromatography.
Terephthalic acid is typically produced through the oxidation of p-xylene in the presence of a cobalt-manganese catalyst. The reaction is carried out in acetic acid, and the resulting terephthalic acid is purified through crystallization.
Industrial Production Methods
In industrial settings, pentane-1,5-diamine is produced using fermentation processes, followed by purification using cation exchange resins and crystallization . Terephthalic acid is produced on a large scale through the Amoco process, which involves the catalytic oxidation of p-xylene.
化学反応の分析
Types of Reactions
Pentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Terephthalic acid primarily undergoes esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines and derivatives.
科学的研究の応用
Pentane-1,5-diamine and terephthalic acid are used in the production of bio-based nylons, such as nylon 5I and nylon 5O . These materials are significant in the development of high-performance polymer materials with applications in textiles, automotive parts, and packaging. The compounds are also used in the synthesis of adhesives and thermosetting polyurethanes .
作用機序
The mechanism of action of pentane-1,5-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form hydrogen bonds and interact with other molecules through its amine groups. Terephthalic acid, being an aromatic dicarboxylic acid, can participate in esterification and amidation reactions, forming strong covalent bonds with other molecules.
類似化合物との比較
Similar Compounds
Hexane-1,6-diamine: Another diamine used in the production of nylon 6,6.
Butane-1,4-diamine: Used in the synthesis of polyamides and polyurethanes.
Adipic acid: An aliphatic dicarboxylic acid used in the production of nylon 6,6.
Uniqueness
Pentane-1,5-diamine and terephthalic acid are unique due to their bio-based origins and their ability to form high-performance polymer materials. The use of biomass as a raw material for pentane-1,5-diamine makes it a sustainable alternative to traditional petrochemical-based diamines .
特性
CAS番号 |
666256-73-1 |
|---|---|
分子式 |
C13H20N2O4 |
分子量 |
268.31 g/mol |
IUPAC名 |
pentane-1,5-diamine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C5H14N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;6-4-2-1-3-5-7/h1-4H,(H,9,10)(H,11,12);1-7H2 |
InChIキー |
PRROZFGXIWIUAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCN)CCN |
関連するCAS |
32761-06-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


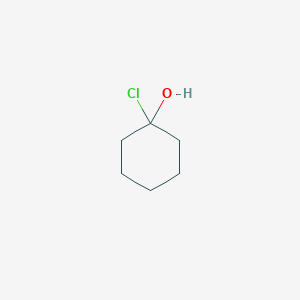
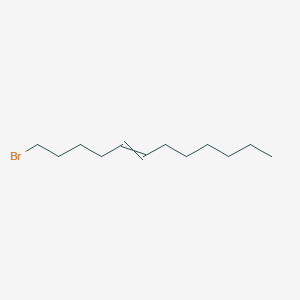
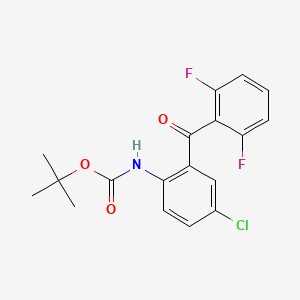
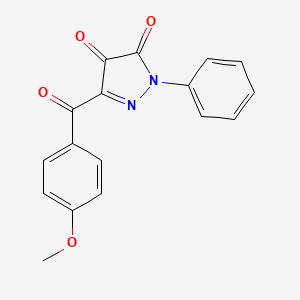
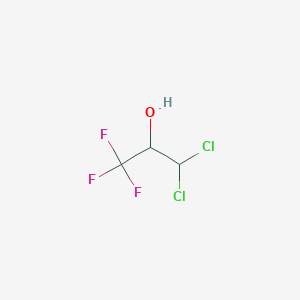
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
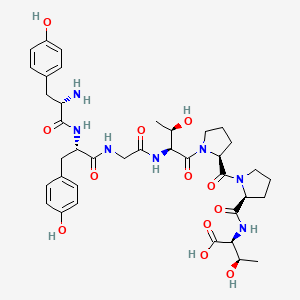
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
